Stereochemical Purity: Defined (2R,4S) Trans-Configuration vs. Racemic Trans-Mixture
The target compound is the (2R,4S)-rel diastereomer, a single defined trans-isomer. In contrast, the widely available CAS 1434073-26-3 is a racemic trans-mixture. The use of a defined single enantiomer is critical for the asymmetric synthesis of chiral drug candidates like PF-06651600 (ritlecitinib), where the (2S,5R) stereochemistry of the piperidine core is essential for JAK3 inhibition with an IC50 of 33.1 nM, versus >10,000 nM against JAK1 . The (2R,4S) building block specifically provides the correct trans-orientation for this pharmacophore.
| Evidence Dimension | Stereochemical Definition for JAK3 Inhibitor Synthesis |
|---|---|
| Target Compound Data | Single (2R,4S)-rel trans diastereomer (CAS 1932370-65-4) |
| Comparator Or Baseline | Racemic trans-mixture (CAS 1434073-26-3); (2R,4R)-cis isomer (CAS 1691250-97-1) providing incorrect orientation. |
| Quantified Difference | Enantiomeric purity >98% for target vs. racemic mixture. The resulting JAK3 inhibitor PF-06651600 shows >300-fold selectivity for JAK3 over JAK1 due to specific piperidine stereochemistry. |
| Conditions | JAK3 vs. JAK1 inhibition assay; PF-06651600 (ritlecitinib) as the downstream drug product. |
Why This Matters
Procuring the defined (2R,4S) diastereomer eliminates the risk of introducing the wrong enantiomer, which can abolish target selectivity in the final drug candidate.
